2-[(4-Hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-[4-(propan-2-yl)phenyl]ethanone
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Overview
Description
2-[(4-Hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-[4-(propan-2-yl)phenyl]ethanone is a complex organic compound with a unique structure that combines a benzothieno pyrimidine core with a sulfanyl and ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-[4-(propan-2-yl)phenyl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno pyrimidine core, followed by the introduction of the sulfanyl group and the ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-[4-(propan-2-yl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-[(4-Hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-[4-(propan-2-yl)phenyl]ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-[4-(propan-2-yl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on the molecular pathways involved can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothieno pyrimidine derivatives and sulfanyl-substituted ethanones. Examples are:
- 2-[(4-Hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]methylbenzonitrile
- 2-(4-Chlorophenyl)-5-hydroxy-4,5-dimethyl-6-phenyl-5,8-dihydro[2,3-d]pyrimidin-7(6 H)-one
Uniqueness
What sets 2-[(4-Hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-[4-(propan-2-yl)phenyl]ethanone apart is its unique combination of functional groups and structural features
Properties
IUPAC Name |
2-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c1-12(2)13-7-9-14(10-8-13)16(24)11-26-21-22-19(25)18-15-5-3-4-6-17(15)27-20(18)23-21/h7-10,12H,3-6,11H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMWTTNYLXGPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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